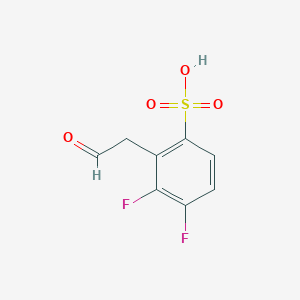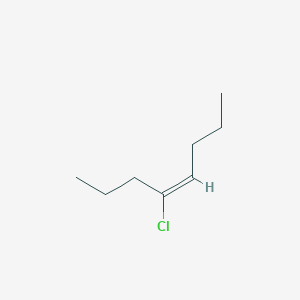![molecular formula C7H14O3 B14140182 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 89038-66-4](/img/structure/B14140182.png)
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of an epoxide with an alcohol. One common method is the reaction of 2-methyl-3-hydroxypropan-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of epoxy resins and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol exerts its effects is primarily through its reactive epoxide group. The epoxide ring can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological systems to modify molecules and study reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(oxiran-2-yl)methoxy]propanoate
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 3-[(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)-propanoic acid
Uniqueness
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one reactive group .
Eigenschaften
CAS-Nummer |
89038-66-4 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2-methyl-3-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2-8)3-9-4-7-5-10-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
UEOODQANEOVMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)COCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)



![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)


![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
